68Ga Radiolabeling Efficiency: DOTA-based Chelators vs. NOTA and TRAP Alternatives
In a comparative study of 68Ga labeling efficiency, DOTA-peptide conjugates, which share the core chelating moiety of the target compound, demonstrated a specific activity (AS) of approximately 250 GBq/μmol. This was 20-fold lower than the AS achieved by TRAP-based chelators and 10-fold lower than NOTA-based chelators under identical automated labeling conditions [1]. While NOTA and TRAP offer higher AS, DOTA remains the only clinically validated chelator for both diagnostic 68Ga and therapeutic 177Lu, providing a unified platform for theranostic pair development [1].
| Evidence Dimension | 68Ga Specific Activity (GBq/μmol) |
|---|---|
| Target Compound Data | ~250 GBq/μmol (DOTA class) |
| Comparator Or Baseline | TRAP-peptide: ~5,000 GBq/μmol; NOTA-peptide: ~2,500 GBq/μmol |
| Quantified Difference | TRAP is 20x higher AS; NOTA is 10x higher AS than DOTA class |
| Conditions | Fully automated 68Ga labeling; 1 GBq 68Ga generator eluate |
Why This Matters
While DOTA exhibits lower specific activity for 68Ga, it uniquely enables subsequent labeling with therapeutic 177Lu in the same construct, a critical requirement for theranostic applications where procurement of a single precursor reduces regulatory burden.
- [1] Notni, J., et al. EJNMMI Res. 2012, 2, 28. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET. View Source
